Adrevil

Peripheral Arterial Disease Vasodilation Clinical Trial

Researchers modeling peripheral ischemia require vasodilators that preserve systemic hemodynamics while addressing the multifactorial pathophysiology of ischemic tissue-a combination absent from standard agents like pentoxifylline. Adrevil (butalamine hydrochloride, CAS 56974-46-0) uniquely integrates peripheral vasodilation, local anesthesia, and anti-inflammatory activity without altering systemic blood pressure. • 8-12% increase in muscle perfusion and 4-fold improvement in walking distance over placebo in PAD models • Biphasic mitochondrial probe: 100% respiratory stimulation at 3×10⁻⁴ M, 50% uncompetitive inhibition at 1 mM • ≥98% purity with full COA; shipped under blue ice for long-term -20°C storage stability

Molecular Formula C18H29ClN4O
Molecular Weight 352.9 g/mol
CAS No. 56974-46-0
Cat. No. B1668080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrevil
CAS56974-46-0
SynonymsButalamine hydrochloride;  Butalamine HCl;  Adrevil;  LA 1221;  Hemotrope; 
Molecular FormulaC18H29ClN4O
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCCCC[NH+](CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.[Cl-]
InChIInChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H
InChIKeyZCEDBAQIHPGWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adrevil (Butalamine HCl): Dual-Action Peripheral Vasodilator


Adrevil (butalamine hydrochloride, CAS 56974-46-0) is a small-molecule peripheral vasodilator belonging to the phenyloxadiazole class [1]. It is characterized by a dual pharmacological profile, combining vasodilatory effects to improve peripheral blood flow with local anesthetic, analgesic, and antiphlogistic (anti-inflammatory) properties [2]. This unique profile distinguishes it from simple vasodilators and positions it as a specialized tool for research in ischemic and inflammatory conditions.

Why Adrevil Cannot Be Substituted with Other Vasodilators


Substituting Adrevil with another peripheral vasodilator (ATC C04) like pentoxifylline or naftidrofuryl introduces significant experimental and potential therapeutic variability. While these agents share the broad classification of 'vasodilator', their mechanisms diverge substantially: pentoxifylline acts via hemorheological improvement, while naftidrofuryl is a 5-HT2 antagonist [1]. Adrevil's unique, multi-target profile includes direct smooth muscle relaxation, local anesthesia, and mitochondrial respiratory chain effects [2]. This pharmacological fingerprint is not conserved across the class, meaning that substituting based solely on ATC code would not replicate Adrevil's specific biological activities. The quantitative evidence below delineates its distinct experimental signature.

Evidence-Based Procurement Guide


Perfusion and Functional Improvement vs. Placebo in PAD

In patients with peripheral arterial insufficiency (Fontaine stage II), Adrevil treatment leads to significant, quantifiable improvements in muscle perfusion and functional capacity compared to placebo [1]. After 30 days of treatment, muscle perfusion volume, measured by 133-Xenon clearance, increased by 8-12% depending on baseline disease severity [1]. In a separate 8-week placebo-controlled trial, Adrevil improved walking distance by a factor of 4 compared to baseline, with a statistically significant benefit observed as early as two weeks into therapy [2].

Peripheral Arterial Disease Vasodilation Clinical Trial

Mitochondrial Respiratory Modulation

In vitro, Adrevil exerts a biphasic effect on mitochondrial respiration, a characteristic that differentiates it from a classic uncoupler like 2,4-dinitrophenol (DNP) [1]. With succinate as substrate, Adrevil stimulates respiration by 100% at a concentration of 3x10⁻⁴ M, but inhibits it by 50% at a higher concentration of 1 mM [1]. In contrast to DNP, Adrevil acts as an uncompetitive inhibitor in State 3 respiration, suggesting it interacts with the enzyme-substrate complex rather than directly dissipating the proton gradient [1].

Mitochondrial Respiration Oxidative Phosphorylation Mechanism of Action

Acute Safety: Comparative LD50 Values

Adrevil exhibits a distinct acute toxicity profile compared to other peripheral vasodilators, which may be relevant for in vivo study design [1]. For instance, the oral LD50 in mice is 625 mg/kg [1]. This contrasts with pentoxifylline, which has a reported oral LD50 of 1385 mg/kg in mice , indicating that Adrevil has a different safety margin and may require different dosing considerations.

Acute Toxicity LD50 Preclinical Safety

Hemodynamic Selectivity: No Effect on Systemic Blood Pressure

A key differentiator of Adrevil is its ability to improve peripheral perfusion without affecting systemic blood pressure, a common and potentially limiting side effect of many vasodilators [1]. In an 8-week, double-blind, placebo-controlled clinical trial, continuous monitoring showed that Adrevil treatment did not cause any change in systemic blood pressure, even as it significantly improved walking distance and local perfusion [1]. This functional dissociation between local and systemic hemodynamic effects is a specific, quantifiable characteristic of the compound.

Hemodynamics Blood Pressure Clinical Trial

Validated Research and Industrial Applications


In Vivo Model of Peripheral Arterial Disease

Adrevil is a well-validated positive control for improving functional capacity and tissue perfusion in PAD models. The quantified 8-12% increase in muscle perfusion [1] and fourfold improvement in walking distance over placebo [2] provide robust benchmarks for evaluating novel therapeutic candidates in preclinical and clinical studies. Its unique lack of effect on systemic blood pressure [2] is a critical advantage for isolating peripheral vascular effects.

Mitochondrial Function and Respiratory Chain Studies

Adrevil serves as a unique pharmacological probe for investigating mitochondrial oxidative phosphorylation. Its biphasic, concentration-dependent effects (100% stimulation at 3x10⁻⁴ M, 50% inhibition at 1 mM) and its specific action as an uncompetitive inhibitor [3] offer a distinct tool for dissecting respiratory chain complexes. This contrasts with classical uncouplers like DNP, enabling novel experimental designs to study mitochondrial regulation and toxicity.

Multi-Modal Analgesic and Anti-Inflammatory Research in Ischemia

Adrevil's combined vasodilatory, local anesthetic, and antiphlogistic (anti-inflammatory) properties [4] make it an ideal tool for studying the interplay between vascular perfusion, pain, and inflammation in ischemic tissues. Its efficacy in improving outcomes in painful, inflammatory conditions of ischemic areas [4] supports its use in preclinical models of ischemic pain and complex regional pain syndromes, where a multi-targeted approach is mechanistically relevant.

Technical Documentation Hub

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8 linked technical documents
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